4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile
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Overview
Description
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is a chemical compound that features a triazole ring linked to two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile typically involves the reaction of 4H-1,2,4-triazole with benzonitrile derivatives under specific conditions. One common method involves the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzonitrile rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted benzonitrile derivatives .
Scientific Research Applications
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-((4H-1,2,4-Triazol-4-yl)methylenebis(benzoic acid)): This compound also features a triazole ring but with benzoic acid groups instead of benzonitrile.
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with a methylene bridge linking the phenyl groups.
Uniqueness
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzonitrile is unique due to its specific combination of a triazole ring and benzonitrile groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .
Properties
Molecular Formula |
C16H10N6 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-[4-cyano-N-(1,2,4-triazol-4-yl)anilino]benzonitrile |
InChI |
InChI=1S/C16H10N6/c17-9-13-1-5-15(6-2-13)22(21-11-19-20-12-21)16-7-3-14(10-18)4-8-16/h1-8,11-12H |
InChI Key |
CZXLJNKKMYAEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)N3C=NN=C3 |
Origin of Product |
United States |
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